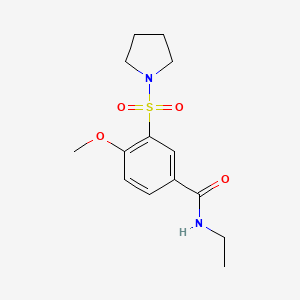![molecular formula C20H14Cl2N4O B5345259 2-cyano-N-(2,5-dichlorophenyl)-3-[3-(4-methylphenyl)-1H-pyrazol-4-yl]acrylamide](/img/structure/B5345259.png)
2-cyano-N-(2,5-dichlorophenyl)-3-[3-(4-methylphenyl)-1H-pyrazol-4-yl]acrylamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-cyano-N-(2,5-dichlorophenyl)-3-[3-(4-methylphenyl)-1H-pyrazol-4-yl]acrylamide is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is a member of the pyrazole family and is known to exhibit a wide range of biochemical and physiological effects. In
Wirkmechanismus
The mechanism of action of 2-cyano-N-(2,5-dichlorophenyl)-3-[3-(4-methylphenyl)-1H-pyrazol-4-yl]acrylamide is not fully understood. However, it is believed that this compound exerts its effects by inhibiting the activity of several key enzymes, including COX-2 and VEGFR-2. Additionally, this compound has been shown to induce apoptosis (programmed cell death) in cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to exhibit a wide range of biochemical and physiological effects. This compound has been shown to exhibit anti-inflammatory, anti-tumor, and anti-angiogenic activities. Additionally, this compound has been shown to inhibit the activity of several key enzymes, including COX-2 and VEGFR-2. This compound has also been shown to induce apoptosis in cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 2-cyano-N-(2,5-dichlorophenyl)-3-[3-(4-methylphenyl)-1H-pyrazol-4-yl]acrylamide in lab experiments is its ability to exhibit a wide range of biochemical and physiological effects. Additionally, this compound has been extensively studied and its mechanism of action is well understood. However, one limitation of using this compound in lab experiments is its potential toxicity. Careful handling and appropriate safety measures should be taken when working with this compound.
Zukünftige Richtungen
There are several future directions that could be explored with regard to 2-cyano-N-(2,5-dichlorophenyl)-3-[3-(4-methylphenyl)-1H-pyrazol-4-yl]acrylamide. One potential direction is the development of new compounds based on the structure of this compound that exhibit improved efficacy and reduced toxicity. Additionally, further studies could be conducted to explore the potential applications of this compound in the treatment of other diseases, such as cardiovascular disease and neurological disorders. Finally, studies could be conducted to explore the potential use of this compound as a tool for studying the activity of key enzymes and pathways involved in disease processes.
Synthesemethoden
The synthesis of 2-cyano-N-(2,5-dichlorophenyl)-3-[3-(4-methylphenyl)-1H-pyrazol-4-yl]acrylamide is a multi-step process that involves the reaction of several chemical reagents. The first step involves the reaction of 2,5-dichlorobenzonitrile with 4-methylphenylhydrazine to form 2,5-dichloro-N-(4-methylphenyl)benzamide. This intermediate is then reacted with ethyl acetoacetate and sodium ethoxide to form 2-cyano-N-(2,5-dichlorophenyl)-3-(4-methylphenyl)-1H-pyrazole-4-carboxamide. Finally, this compound is reacted with acryloyl chloride to form this compound.
Wissenschaftliche Forschungsanwendungen
2-cyano-N-(2,5-dichlorophenyl)-3-[3-(4-methylphenyl)-1H-pyrazol-4-yl]acrylamide has been extensively studied for its potential applications in scientific research. This compound has been shown to exhibit a wide range of biochemical and physiological effects, including anti-inflammatory, anti-tumor, and anti-angiogenic activities. Additionally, this compound has been shown to inhibit the activity of several key enzymes, including cyclooxygenase-2 (COX-2) and vascular endothelial growth factor receptor-2 (VEGFR-2).
Eigenschaften
IUPAC Name |
(E)-2-cyano-N-(2,5-dichlorophenyl)-3-[5-(4-methylphenyl)-1H-pyrazol-4-yl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14Cl2N4O/c1-12-2-4-13(5-3-12)19-15(11-24-26-19)8-14(10-23)20(27)25-18-9-16(21)6-7-17(18)22/h2-9,11H,1H3,(H,24,26)(H,25,27)/b14-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWZGBGOZTKEHMG-RIYZIHGNSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=C(C=NN2)C=C(C#N)C(=O)NC3=C(C=CC(=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)C2=C(C=NN2)/C=C(\C#N)/C(=O)NC3=C(C=CC(=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14Cl2N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(1R*,2R*,6S*,7S*)-4-[(8-methoxy-3,4-dihydro-2H-chromen-3-yl)carbonyl]-10-oxa-4-azatricyclo[5.2.1.0~2,6~]decane](/img/structure/B5345185.png)
![4-{4-[4-(benzyloxy)-3-chloro-5-ethoxybenzylidene]-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl}benzoic acid](/img/structure/B5345190.png)
![N'-{2-[4-(3,5-dimethylphenyl)-5-thioxo-4,5-dihydro-1H-tetrazol-1-yl]-6,8-dioxabicyclo[3.2.1]oct-4-ylidene}-2-(2-methyl-4-nitro-1H-imidazol-1-yl)acetohydrazide](/img/structure/B5345206.png)
![3-[4-(benzyloxy)phenyl]-N-(4-methoxy-2-nitrophenyl)acrylamide](/img/structure/B5345211.png)
![1-{5-[(4-morpholin-4-ylpiperidin-1-yl)carbonyl]pyridin-2-yl}azepane](/img/structure/B5345217.png)

![4-chloro-N-(2-{[4-methyl-6-(1-piperidinyl)-2-pyrimidinyl]amino}ethyl)benzenesulfonamide](/img/structure/B5345233.png)
![6-(2-{4-[(2-chlorobenzyl)oxy]phenyl}vinyl)-5-nitro-2,4(1H,3H)-pyrimidinedione](/img/structure/B5345246.png)
![1'-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]-3-(pyrrolidin-1-ylcarbonyl)-1,4'-bipiperidine](/img/structure/B5345253.png)
![N-{[5-(4-fluorophenyl)-1H-pyrazol-4-yl]methyl}-N-methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-3-carboxamide](/img/structure/B5345261.png)
![8-[(1-methyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)carbonyl]-1-oxa-3,8-diazaspiro[4.6]undecan-2-one](/img/structure/B5345272.png)
![2-{[4-allyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-N-(2-hydroxyphenyl)acetamide](/img/structure/B5345276.png)

![4-{5-[2-cyano-2-(3,4-dimethoxyphenyl)vinyl]-2-furyl}benzoic acid](/img/structure/B5345299.png)